N,N-dimethyl-1-(quinoxalin-2-yl)piperidin-4-amine
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Overview
Description
N,N-dimethyl-1-(quinoxalin-2-yl)piperidin-4-amine is a compound that belongs to the class of quinoxaline derivatives Quinoxaline is a nitrogen-containing heterocyclic compound known for its diverse pharmacological properties
Mechanism of Action
Target of Action
It is known that quinoxaline derivatives have a wide range of targets, receptors, or microorganisms . Similarly, piperidine-containing compounds are present in more than twenty classes of pharmaceuticals . Therefore, the specific targets of this compound may vary depending on its specific structure and functional groups.
Mode of Action
Quinoxaline and piperidine derivatives are known to interact with their targets in various ways, leading to changes in cellular processes . The specific interactions and resulting changes would depend on the specific targets of this compound.
Biochemical Pathways
Quinoxaline and piperidine derivatives are known to affect a wide range of biochemical pathways . The specific pathways affected by this compound would depend on its specific targets and mode of action.
Pharmacokinetics
It is known that piperidine derivatives have significant roles in the pharmaceutical industry, suggesting that they may have favorable adme properties . The specific ADME properties of this compound would depend on its specific structure and functional groups.
Result of Action
Quinoxaline and piperidine derivatives are known to have a wide range of biological and pharmacological activities . The specific effects of this compound would depend on its specific targets, mode of action, and affected biochemical pathways.
Action Environment
It is known that the action of pharmaceutical compounds can be influenced by various environmental factors, such as ph, temperature, and the presence of other compounds . The specific influences on this compound would depend on its specific properties and the environment in which it is used.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-dimethyl-1-(quinoxalin-2-yl)piperidin-4-amine typically involves the condensation of o-phenylenediamine with 1,2-dicarbonyl compounds to form the quinoxaline core . This core is then further functionalized to introduce the piperidine and dimethylamine groups. The reaction conditions often involve the use of catalysts and solvents to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Green chemistry principles are often adopted to minimize environmental impact and reduce the use of hazardous reagents .
Chemical Reactions Analysis
Types of Reactions
N,N-dimethyl-1-(quinoxalin-2-yl)piperidin-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoxaline N-oxides.
Reduction: Reduction reactions can convert quinoxaline derivatives to their corresponding dihydroquinoxalines.
Substitution: The compound can undergo nucleophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions yield quinoxaline N-oxides, while reduction reactions produce dihydroquinoxalines .
Scientific Research Applications
N,N-dimethyl-1-(quinoxalin-2-yl)piperidin-4-amine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Industry: The compound is used in the development of new materials and as a catalyst in chemical reactions.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other quinoxaline derivatives such as:
- Olaquindox
- Echinomycin
- Atinoleutin
- Levomycin
- Carbadox
Uniqueness
N,N-dimethyl-1-(quinoxalin-2-yl)piperidin-4-amine is unique due to its specific structural features, including the piperidine and dimethylamine groups.
Properties
IUPAC Name |
N,N-dimethyl-1-quinoxalin-2-ylpiperidin-4-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N4/c1-18(2)12-7-9-19(10-8-12)15-11-16-13-5-3-4-6-14(13)17-15/h3-6,11-12H,7-10H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JPQIPLMVWMHWHV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1CCN(CC1)C2=NC3=CC=CC=C3N=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.35 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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